molecular formula C13H20N2O2 B1291463 Tert-butyl (1-(4-aminophenyl)ethyl)carbamate CAS No. 643086-68-4

Tert-butyl (1-(4-aminophenyl)ethyl)carbamate

Cat. No. B1291463
M. Wt: 236.31 g/mol
InChI Key: COSXQRGJLFEFGJ-UHFFFAOYSA-N
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Description

Enzymatic Kinetic Resolution

The study on the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate provides significant insights into the synthesis of chiral organoselenanes and organotelluranes. The resolution process, catalyzed by Candida antarctica lipase B (CAL-B), achieved high enantioselectivity, with an enantiomeric excess (E) greater than 200. This process yielded optically pure (R)- and (S)-enantiomers, which could be further transformed into corresponding (R)- and (S)-1-(2-aminophenyl)ethanols, demonstrating the potential for producing enantiomerically enriched compounds .

Asymmetric Mannich Reaction

Another synthetic approach involves the asymmetric Mannich reaction to produce tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate. This method highlights the synthesis of chiral amino carbonyl compounds, which are crucial intermediates in various chemical syntheses. The process includes steps such as purification and waste disposal, ensuring safety and environmental considerations are taken into account .

Rapid Synthetic Method

The rapid synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an intermediate in biologically active compounds like omisertinib (AZD9291), is another significant advancement. The method involves acylation, nucleophilic substitution, and reduction, starting from commercially available 4-fluoro-2methoxy-5nitroaniline. The synthesis was optimized to achieve a total yield of 81%, with structures confirmed by MS and 1HNMR .

Amination Synthesis

The synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate through a low-cost amination process is also noteworthy. Using inexpensive reagents such as CuI, ethylene glycol, and potassium phosphate, the compound was synthesized with a 52% yield. This compound serves as an important intermediate for the synthesis of biologically active benzimidazole compounds, with its structure characterized by ESI-MS, 1HNMR, and elementary analysis .

N-(Boc) Nitrone Equivalents

Lastly, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, acting as N-(Boc)-protected nitrones. These compounds, when reacted with organometallics, yield N-(Boc)hydroxylamines. The study describes several chemical transformations that showcase their utility as building blocks in organic synthesis .

Scientific Research Applications

Synthesis and Intermediates

Tert-butyl carbamate derivatives are crucial intermediates in the synthesis of biologically active compounds. For instance, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an important intermediate in the production of omisertinib (AZD9291), has been optimized to achieve a total yield of 81% through acylation, nucleophilic substitution, and reduction processes. This compound serves as a pivotal step towards the development of targeted cancer therapies (Zhao et al., 2017).

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution of tert-butyl derivatives, such as tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, has been explored to produce optically pure enantiomers. This process, facilitated by lipase-catalyzed transesterification reactions, demonstrates significant enantioselectivity, highlighting its potential in the synthesis of chiral organoselenium and organotellurium compounds (Piovan et al., 2011).

Protease Inhibitors

Tert-butyl carbamate derivatives have been utilized in the enantioselective synthesis of protease inhibitors, employing asymmetric syn- and anti-aldol reactions. This approach has led to the development of potent β-secretase inhibitors, showcasing the therapeutic potential of these compounds in treating neurodegenerative diseases (Ghosh et al., 2017).

Mass Spectrometric Assays

The structural analysis and dissociation mechanisms of tert-butylcarbamates have been studied in tandem mass spectrometric assays, particularly for newborn screening of lysosomal enzyme deficiencies. These studies provide insights into the protonation sites and stability of carbamate ions, which are crucial for accurate disease diagnostics (Spáčil et al., 2011).

Deprotection Studies

Aqueous phosphoric acid has been identified as an effective and environmentally benign reagent for the deprotection of tert-butyl carbamates, esters, and ethers. This method offers good selectivity and mild reaction conditions, preserving the stereochemical integrity of substrates, which is vital for the synthesis of complex molecules (Li et al., 2006).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding dust formation, and ensuring adequate ventilation .

Future Directions

While specific future directions for Tert-butyl (1-(4-aminophenyl)ethyl)carbamate are not found in the search results, carbamates in general are receiving much attention in recent years due to their good chemical and proteolytic stability, ability to penetrate cell membranes, and resemblance to a peptide bond . They have an important role in modern drug discovery and medicinal chemistry .

properties

IUPAC Name

tert-butyl N-[1-(4-aminophenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-9(10-5-7-11(14)8-6-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSXQRGJLFEFGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (1-(4-aminophenyl)ethyl)carbamate

CAS RN

643086-68-4
Record name tert-butyl N-[1-(4-aminophenyl)ethyl]carbamate
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Synthesis routes and methods

Procedure details

A suspension of 10% Pd/C (1.25 g) and tert-butyl (1-(4-nitrophenyl)ethyl)carbamate (A130) (3.78 g, 14.2 mmol) in EtOAc (50 mL) was stirred under a hydrogen atmosphere for 3 hours. The resulting solution was filtered through a pad of Celite, washing with EtOAc, then the filtrate was concentrated in vacuo to give the title compound A131 as a viscous oil (3.01 g, 89%); 1H NMR (300 MHz, CDCl3) δ 7.11 (d, J=8.1 Hz, 2H), 6.70 (d, J=8.0 Hz, 2H), 4.70 (brs, 2H), 1.44 (m, 14H). LCMS-B: 4.444 min; m/z 237 [M+H]+.
Name
tert-butyl (1-(4-nitrophenyl)ethyl)carbamate
Quantity
3.78 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.25 g
Type
catalyst
Reaction Step One

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